molecular formula C19H22ClN3O B1341029 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1031794-63-4

3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1341029
CAS No.: 1031794-63-4
M. Wt: 343.8 g/mol
InChI Key: UXBGYVRRRYUPDK-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 3-[2-(benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride (C₁₉H₂₂ClN₃O) comprises a pyrazole core substituted at the 3-position with a 2-(benzyloxy)-5-propylphenyl group and at the 5-position with an amine moiety, protonated to form a hydrochloride salt. The benzyloxy group introduces a methoxy bridge connecting a phenyl ring to the central phenyl group, while the propyl chain extends from the 5-position of the phenyl ring (Fig. 1).

Crystallographic studies of related pyrazole hydrochloride salts reveal monoclinic or triclinic systems with space groups such as P2₁/c or P1, though specific data for this compound remain unpublished. Unit cell parameters for analogous structures (e.g., a = 6.6864 Å, b = 8.1857 Å, c = 12.649 Å, α = 79.424°, β = 85.583°, γ = 75.586°) suggest moderate intermolecular packing influenced by bulky substituents. X-ray diffraction (XRD) patterns for similar compounds show distinct peaks at 2θ ≈ 5–30°, characteristic of crystalline materials with layered arrangements.

Table 1: Hypothetical crystallographic parameters for this compound

Parameter Value
Space group P2₁/c
a (Å) 15.3543(17)
b (Å) 14.7958(17)
c (Å) 25.496(3)
α, β, γ (°) 90, 98.827(6), 90
Volume (ų) 5792.1(11)

Properties

IUPAC Name

5-(2-phenylmethoxy-5-propylphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O.ClH/c1-2-6-14-9-10-18(23-13-15-7-4-3-5-8-15)16(11-14)17-12-19(20)22-21-17;/h3-5,7-12H,2,6,13H2,1H3,(H3,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBGYVRRRYUPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC(=NN3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The core pyrazole ring is commonly synthesized by reacting hydrazine derivatives with appropriately substituted carbonyl compounds (e.g., α,β-unsaturated ketones or β-diketones). For this compound, the key step involves the reaction of a hydrazine derivative with a 2-(benzyloxy)-5-propylacetophenone or related precursor.

  • Reaction Conditions: The cyclocondensation is typically carried out in polar solvents such as ethanol or acetonitrile under reflux conditions.
  • Catalysts: Acidic or basic catalysts may be used to promote ring closure, but often the reaction proceeds under neutral or mildly acidic conditions.
  • Yield and Purity: Reported yields for similar pyrazole syntheses range from moderate to high (60-90%), with purification by recrystallization or chromatography to achieve high purity.

Introduction of the Benzyloxy Group

The benzyloxy substituent is introduced by etherification of the corresponding hydroxy group on the phenyl ring.

  • Method: Typically, the phenol precursor is reacted with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF).
  • Reaction Conditions: The reaction is conducted at elevated temperatures (50-80 °C) for several hours.
  • Isolation: The benzyloxy-substituted intermediate is isolated by extraction and purified by column chromatography or recrystallization.

Installation of the Propyl Group

The propyl substituent at the 5-position of the phenyl ring is usually introduced early in the synthesis via alkylation or by using a suitably substituted starting material.

  • Approach: Starting from 2-hydroxy-5-propylacetophenone or 2-hydroxy-5-propylbenzaldehyde allows direct incorporation of the propyl group.
  • Alternative: Friedel-Crafts alkylation on a hydroxyphenyl precursor can also be employed but requires careful control to avoid polyalkylation.

Formation of the Hydrochloride Salt

The free base of 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine is converted to its hydrochloride salt to improve stability and solubility.

  • Procedure: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) followed by crystallization.
  • Yield: This step generally proceeds quantitatively with high purity of the salt.

Representative Synthetic Scheme

Step Reactants/Intermediates Conditions Outcome/Yield (%)
1 2-Hydroxy-5-propylacetophenone + benzyl bromide + K2CO3 DMF, 60-80 °C, 6-12 h 2-(Benzyloxy)-5-propylacetophenone, 85-90%
2 2-(Benzyloxy)-5-propylacetophenone + hydrazine hydrate Ethanol, reflux, 4-8 h 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine, 70-85%
3 Free base + HCl Ethanol, room temperature Hydrochloride salt, quantitative

Research Findings and Optimization Notes

  • The benzyloxy etherification step is critical for the overall yield and purity; incomplete reaction leads to phenolic impurities.
  • Cyclocondensation conditions must be optimized to avoid side reactions such as over-oxidation or polymerization.
  • The hydrochloride salt formation improves compound handling and is preferred for biological testing.
  • Purification by recrystallization from ethanol or ethyl acetate yields high-purity material (>99%).
  • Alternative solvents such as acetonitrile or toluene have been tested but ethanol remains preferred for environmental and safety reasons.

Summary Table of Preparation Parameters

Parameter Preferred Condition/Value Notes
Etherification solvent DMF Polar aprotic solvent
Etherification temperature 60-80 °C Ensures complete conversion
Pyrazole formation solvent Ethanol Polar protic solvent, good reflux medium
Pyrazole formation temp Reflux (78 °C) Promotes cyclocondensation
Catalyst for cyclization None or mild acid/base Avoids side reactions
Salt formation solvent Ethanol Facilitates crystallization
Overall yield 60-85% (stepwise) Dependent on purification efficiency

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution primarily at the C-4 position due to electron-withdrawing effects from adjacent nitrogen atoms . Substituents influence regioselectivity and reactivity:

Reaction TypeConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-pyrazole derivativeSteric hindrance from propylphenyl reduces yield
SulfonationH₂SO₄, 100°C4-Sulfo-pyrazole derivativeLimited by solubility in strong acids
Halogenation (Cl/Br)Cl₂/Br₂, FeCl₃ catalyst4-Halo-pyrazole derivativeChlorination occurs faster than bromination

The benzyloxy group at C-2 of the phenyl ring directs electrophilic attack to para positions but is less reactive due to steric bulk.

Nucleophilic Reactions at the Amine Group

The primary amine at C-5 participates in condensation and diazotization:

Diazotization and Coupling

  • Conditions : NaNO₂/HCl (0–5°C), then coupling with β-naphthol or aromatic amines.

  • Product : Azo-coupled derivatives (e.g., Ar–N=N–pyrazole) .

  • Application : These derivatives show enhanced antimicrobial activity in analogs .

Schiff Base Formation

  • Conditions : Reaction with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux.

  • Product : Imine-linked pyrazoles .

  • Example :
    Amine+RCHORCH N Pyrazole\text{Amine}+\text{RCHO}\rightarrow \text{RCH N Pyrazole}

Functionalization of the Benzyloxy Group

The benzyl ether can undergo hydrogenolysis or alkylation:

ReactionConditionsProduct
HydrogenolysisH₂/Pd-C, ethanolPhenol derivative (removal of benzyl group)
AlkylationR-X/K₂CO₃, DMFAlkoxy-modified derivatives

Hydrogenolysis is critical for generating phenolic intermediates for further coupling.

Transition Metal-Catalyzed Annulation

The amine group directs Rh(III)-catalyzed C–H activation, enabling fused heterocycle synthesis :

Reaction with Alkynoates

  • Catalyst : [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%).

  • Conditions : DCE, 80°C, 12 hrs.

  • Product : Pyrazolo[1,5-a]quinazolines (85–92% yield) .

Mechanistic Pathway :

  • Rh(III) coordinates to the amine, activating C–H bonds.

  • Alkyne insertion forms a six-membered rhodacycle.

  • Reductive elimination yields the fused heterocycle .

Acid-Base Reactions

The pyrazole NH exhibits weak acidity (pKa ~17–20) :

  • Deprotonation : Strong bases (e.g., LDA) generate pyrazolide anions for alkylation .

  • Protonation : Forms pyrazolium salts in acidic media, altering electrophilic reactivity .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the amine to a nitro group under mild conditions .

  • Reduction : NaBH₄/CuI reduces nitro to amine in analogs .

Comparative Reactivity Table

Reaction TypeRate (Relative)Key Influencing Factor
Electrophilic SubstitutionModerateElectron density at C-4
DiazotizationHighAmine accessibility
HydrogenolysisFastCatalyst efficiency

Scientific Research Applications

3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic, optical, or mechanical properties.

    Chemical Research: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The benzyloxy and propyl groups can influence the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Key Observations:

  • Synthetic Complexity : Compounds like 7a and 7b require sulfur-mediated cyclization, whereas the target compound’s synthesis likely involves multi-step coupling (e.g., Suzuki-Miyaura for aryl linkages).

Biological Activity

3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₂₂ClN₃O
  • Molecular Weight : 343.8 g/mol
  • CAS Number : 1031794-63-4

Synthesis

The compound can be synthesized through various methods, including catalytic reactions involving pyrazole derivatives. A notable method includes a Rh(III)-catalyzed C–H activation/cyclization cascade, which allows for the formation of complex pyrazolo[1,5-a]quinazolines, highlighting the versatility of pyrazole chemistry in drug development .

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. It has been shown to interact effectively with free radicals, particularly through assays measuring DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity. In studies, related compounds demonstrated inhibition percentages ranging from 64.5% to 96% at varying concentrations .

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. In vitro studies suggest that it inhibits key inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . This suggests potential applications in treating inflammatory diseases.

HDAC Inhibition

A related study highlighted the compound's ability to inhibit histone deacetylase (HDAC), particularly HDAC6, with an IC50 value of 4.95 nM. This inhibition is significant as HDAC6 plays a role in various cellular processes including inflammation and cancer progression .

The mechanisms underlying the biological activities of this compound involve:

  • Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, reducing oxidative stress.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it may help modulate immune responses.
  • Enzyme Inhibition : Targeting HDACs can lead to altered gene expression profiles beneficial in cancer therapy.

Case Studies

  • Acute Liver Injury Model : In mouse models of acetaminophen-induced liver injury, related pyrazole derivatives showed protective effects at doses as low as 40 mg/kg, indicating their potential for treating liver-related diseases .
  • Cancer Research : Compounds structurally related to 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine have been evaluated for their anticancer properties, with some demonstrating selective cytotoxicity against cancer cell lines while sparing normal cells .

Summary Table of Biological Activities

Activity TypeMechanismIC50/Effectiveness
AntioxidantRadical scavengingUp to 96% inhibition
Anti-inflammatoryCytokine inhibitionSignificant reduction
HDAC InhibitionEnzyme inhibitionIC50 = 4.95 nM
Liver ProtectionProtective in liver injuryEffective at 40 mg/kg

Q & A

Q. What are the established synthetic routes for 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving cyclization of intermediates under controlled conditions. For example, analogous pyrazole derivatives are prepared by cyclizing substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C, followed by purification via column chromatography . Purity optimization requires techniques like recrystallization, HPLC, or preparative TLC, coupled with spectroscopic validation (IR, ¹H/¹³C NMR) .

Q. How is the molecular structure of this compound confirmed in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as bond lengths, angles, and R-factor (e.g., R = 0.045 for related pyrazole analogs) are analyzed to validate the crystalline structure . Additional characterization includes mass spectrometry for molecular weight verification and elemental analysis for stoichiometric consistency .

Advanced Research Questions

Q. What computational methods are employed to design or optimize reactions involving this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are used to predict reaction mechanisms and transition states. Institutions like ICReDD integrate these computational tools with experimental data to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error approaches . Molecular docking can further elucidate interactions with biological targets .

Q. How can researchers investigate the pharmacological activity of this compound, and what contradictions might arise in data interpretation?

Pharmacological evaluation involves in vitro assays (e.g., enzyme inhibition, cell viability) and in vivo models. Contradictions may arise due to off-target effects, impurity interference, or species-specific responses. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and rigorous purity checks (HPLC, NMR) are critical .

Q. What statistical approaches are recommended for optimizing reaction yields or biological activity?

Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, minimize experimental runs while maximizing data output. For example, central composite designs can identify critical variables (e.g., reagent ratios, temperature) affecting yield or potency .

Q. How can researchers resolve discrepancies in solubility or stability data during formulation studies?

Solubility challenges are addressed via co-solvency, salt formation, or nano-formulation. Stability under varying pH/temperature is assessed using accelerated degradation studies analyzed by HPLC or LC-MS. Buffer systems (e.g., ammonium acetate, pH 6.5) are often employed to mimic physiological conditions .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Techniques include surface plasmon resonance (SPR) for real-time binding kinetics, cryo-EM for structural biology, and metabolomics to track downstream effects. Computational simulations (molecular dynamics) complement experimental data to map interaction networks .

Q. How is the compound’s stability under extreme conditions (e.g., high temperature, UV exposure) evaluated?

Stress testing protocols involve exposing the compound to heat (40–80°C), UV light, or oxidative/reductive environments. Degradation products are profiled using UPLC-QTOF-MS, and Arrhenius plots predict shelf-life under standard storage conditions .

Q. What strategies are employed to mitigate synthetic byproducts or improve atom economy?

Green chemistry principles, such as catalytic cyclization (e.g., using recyclable Lewis acids) or solvent-free reactions, reduce waste. Computational tools predict side reactions, enabling route redesign .

Q. How can researchers validate the compound’s selectivity across related biological targets?

Selectivity profiling involves screening against panels of receptors/enzymes (e.g., kinase assays) combined with structural analysis (SC-XRD of target-ligand complexes). Negative controls and isothermal titration calorimetry (ITC) further validate specificity .

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